molecular formula C26H24FN3O3 B10870283 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870283
M. Wt: 445.5 g/mol
InChI Key: CNAFGXBPBICLLN-UHFFFAOYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorophenyl, hydroxyphenyl, and methoxyphenyl groups attached to a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl, hydroxyphenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene, hydroxybenzene, and methoxybenzene derivatives, along with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized pyrazolone compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C26H24FN3O3

Molecular Weight

445.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C26H24FN3O3/c1-17(28-16-15-18-3-11-22(31)12-4-18)24-25(19-5-13-23(33-2)14-6-19)29-30(26(24)32)21-9-7-20(27)8-10-21/h3-14,29,31H,15-16H2,1-2H3

InChI Key

CNAFGXBPBICLLN-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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